molecular formula C19H22N4O B2541090 N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105217-14-8

N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2541090
CAS No.: 1105217-14-8
M. Wt: 322.412
InChI Key: VQIVOXUSOQGMDJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridazine ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine ring, followed by the introduction of the phenyl group at the 6-position. The piperidine ring is then constructed, and the cyclopropyl group is added to the nitrogen atom. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions between small molecules and biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating various diseases.

    Industry: The compound can be used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs. These compounds share structural similarities but may differ in their biological activity and therapeutic potential.

Uniqueness

N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c24-19(20-16-6-7-16)15-10-12-23(13-11-15)18-9-8-17(21-22-18)14-4-2-1-3-5-14/h1-5,8-9,15-16H,6-7,10-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIVOXUSOQGMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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